![molecular formula C11H8O4 B099632 8-Hydroxy-2-methoxynaphthalene-1,4-dione CAS No. 15254-76-9](/img/structure/B99632.png)
8-Hydroxy-2-methoxynaphthalene-1,4-dione
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Overview
Description
8-Hydroxy-2-methoxynaphthalene-1,4-dione is a natural product found in Engelhardia roxburghiana, Juglans cathayensis, and other organisms with data available.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties:
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that naphthoquinones can inhibit the growth of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in treating infections .
- Anticancer Properties : Research highlights its role in inhibiting tumor cell growth. For example, derivatives of naphthoquinones have been investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis . A study reported that certain naphthoquinone derivatives exhibited promising activity against breast ductal carcinoma and colon adenocarcinoma cell lines .
- Neuroprotective Effects : There is growing evidence supporting the neuroprotective properties of 8-hydroxy-2-methoxynaphthalene-1,4-dione. It has been suggested that these compounds can protect against neurodegenerative diseases by scavenging free radicals and modulating inflammatory responses .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | , |
Anticancer | Induces apoptosis in cancer cells | , |
Neuroprotective | Protects neurons from oxidative stress |
The medicinal chemistry applications are particularly notable. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential as anticancer agents targeting specific pathways involved in tumor progression.
Materials Science Applications
In addition to its biological significance, this compound finds applications in materials science. Its unique chemical properties allow it to be incorporated into polymers or coatings that require specific functionalities such as UV protection or antimicrobial surfaces. Research indicates that naphthoquinone derivatives can enhance the mechanical properties of materials while providing additional protective features against microbial growth .
Case Study 1: Anticancer Activity
A study investigated the effects of various naphthoquinone derivatives on cancer cell lines. The results demonstrated that certain modifications to the naphthoquinone structure significantly increased cytotoxicity against breast cancer cells. This suggests that further exploration of structural variations could lead to the development of more effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial potency of this compound against Staphylococcus aureus. The study indicated that the compound could serve as a lead structure for developing new antibacterial agents, especially given the rising resistance to conventional antibiotics .
Properties
CAS No. |
15254-76-9 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-hydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3 |
InChI Key |
HOFSOQDUZIZMBA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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